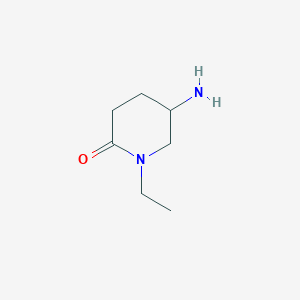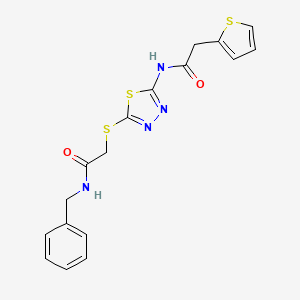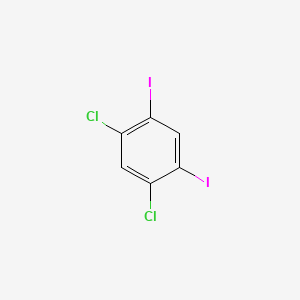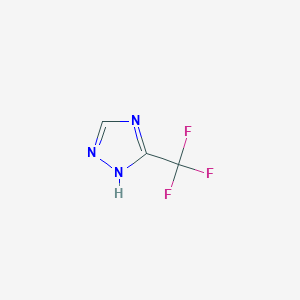
(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves various reactions. One such reaction is an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of this reaction can be as high as 94% .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of oxadiazoles are diverse and depend on the substituents present in the molecule. For example, the compound “(2‑chlorophenyl){3‑methyl‑4‑[(5‑((2‑morpholinoethyl) thio)‑1,3,4‑oxadiazol‑2‑yl) methoxy]phenylmethanone” showed promising results in an MTT assay .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles depend on the specific compound. For example, the compound “3- (5-PHENYL-1,3,4-OXADIAZOL-2-YL)PROPANOIC ACID” has a molecular formula of C11H10N2O3 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Oxadiazole derivatives, including our compound of interest, have shown promise in anticancer research. They can act as part of the pharmacophore, influencing the activity of the drug against cancer cells. The flat aromatic structure of oxadiazoles allows for the placement of substituents that can interact with various biological targets, potentially inhibiting the growth of cancer cells .
Vasodilatory Effects
In the realm of cardiovascular research, some oxadiazole derivatives exhibit vasodilatory properties. This means they can cause blood vessels to widen, which can be beneficial in treating conditions like hypertension. The mechanism often involves the modulation of smooth muscle activity within the vascular walls .
Anticonvulsant Properties
The anticonvulsant activity of oxadiazole derivatives is another significant area of application. These compounds can interact with ion channels, which play a crucial role in the firing of neurons. By modulating these channels, oxadiazole derivatives can help in stabilizing neuronal activity and preventing seizures .
Antidiabetic Potential
Oxadiazole derivatives are also being explored for their antidiabetic effects. They may influence the metabolic pathways associated with diabetes, offering a new avenue for managing blood sugar levels and addressing insulin resistance .
Agricultural Applications
In agriculture, oxadiazole derivatives have been synthesized and evaluated for their potential as chemical pesticides. They exhibit a broad spectrum of biological activities, including nematocidal and anti-fungal effects, which can protect crops from various pathogens .
Antibacterial Activity
Some oxadiazole derivatives have shown strong antibacterial effects against pathogens like Xanthomonas oryzae, which can cause diseases in crops like rice. These compounds can serve as potential templates for discovering new antibacterial agents, contributing to the fight against bacterial infections in plants .
Energetic Material Research
Due to their favorable oxygen balance and positive heat of formation, oxadiazole derivatives can be utilized as high-energy materials. This application is particularly relevant in the field of material science, where these compounds can be used in the development of energetic materials for various purposes .
Pharmaceutical Linker Applications
Lastly, the oxadiazole ring can act as an aromatic linker in pharmaceutical compounds. Its ability to connect different pharmacophores can lead to the creation of drugs with enhanced efficacy and specificity .
Wirkmechanismus
The mechanism of action of oxadiazoles is diverse and depends on the specific compound. For example, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)18(23)22-10-13(11-22)17-20-16(21-24-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDZODWKLWOECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)


![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)

![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)
![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)



![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)